Lipophilicity (LogP) Comparison: Ortho-Ethoxy vs. Para-Ethoxy Isomer
The ortho-substitution pattern of 4-(2-Ethoxyphenoxy)piperidine hydrochloride confers a distinct lipophilicity profile compared to the para-substituted isomer. The calculated LogP for 4-(2-Ethoxyphenoxy)piperidine is 1.658 [1]. While a direct experimental LogP for the para-isomer is not available, its LogD (pH 7.4) is reported as -0.70, indicating a more polar character at physiological pH [1]. This difference in lipophilicity can significantly impact membrane permeability and off-target binding.
| Evidence Dimension | Lipophilicity (Calculated LogP / LogD) |
|---|---|
| Target Compound Data | LogP = 1.658 (calculated) [1] |
| Comparator Or Baseline | 4-(4-Ethoxyphenoxy)piperidine hydrochloride: LogD (pH 7.4) = -0.70 (calculated) [1] |
| Quantified Difference | LogP of 1.658 vs. LogD of -0.70 (different measures, but indicates lower lipophilicity for the para-isomer) |
| Conditions | Computational prediction (JChem) [1] |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and in vivo distribution, making the ortho-ethoxy variant a distinct tool for optimizing ADME properties in lead optimization.
- [1] Chembase. (n.d.). 4-(2-ethoxyphenoxy)piperidine hydrochloride (CBID: 262356). Theoretical Calculation Properties. Retrieved from http://www.chembase.cn/molecule-262356.html View Source
